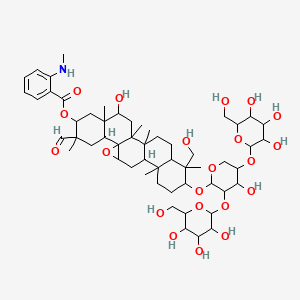

Avenacin A 1

Description

Contextualization within Plant Secondary Metabolism and Saponins (B1172615)

Plants produce a vast array of chemical compounds that are not directly involved in their primary functions of growth, development, and reproduction. These compounds are known as secondary metabolites and play crucial roles in the plant's interaction with its environment, often providing defense against pathogens, pests, and herbivores. nih.gov Triterpene saponins represent a significant class of these secondary metabolites, found in over a thousand dicotyledonous species. pnas.org Saponins are glycosylated compounds, meaning they consist of a non-sugar aglycone (in this case, a triterpene) linked to one or more sugar chains. Many saponins exhibit potent antifungal properties and are present in healthy plants in high concentrations, suggesting they function as pre-formed chemical barriers against fungal attack, a role defined as that of a "phytoanticipin". pnas.org

Avenacin A-1 is a prominent example of a triterpenoid (B12794562) saponin (B1150181). nih.gov It is one of four major, structurally related avenacins (A-1, B-1, A-2, and B-2) found in oat roots. tubitak.gov.trnih.gov Unlike most cereals and grasses, which are generally deficient in triterpenoid saponins, oat species (genus Avena) accumulate these antimicrobial compounds in their roots. pnas.org The synthesis of Avenacin A-1 begins with the cyclization of 2,3-oxidosqualene (B107256) to form the triterpene skeleton, β-amyrin, which is then modified through a series of enzymatic steps to produce the final active compound. pnas.orgresearchgate.net The presence of Avenacin A-1 and its related compounds provides oats with broad-spectrum resistance to various soil-borne pathogens. nih.govpnas.org

Properties

CAS No. |

90547-90-3 |

|---|---|

Molecular Formula |

C55H83NO21 |

Molecular Weight |

1094.2 g/mol |

IUPAC Name |

[21-formyl-17-hydroxy-9-[4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-10-(hydroxymethyl)-6,10,14,15,18,21-hexamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] 2-(methylamino)benzoate |

InChI |

InChI=1S/C55H83NO21/c1-49(23-59)17-32-51(3,19-36(49)74-45(69)25-10-8-9-11-26(25)56-7)33(61)18-54(6)53(5)15-12-30-50(2,31(53)16-35-55(32,54)77-35)14-13-34(52(30,4)24-60)75-48-44(76-47-43(68)41(66)38(63)28(21-58)72-47)39(64)29(22-70-48)73-46-42(67)40(65)37(62)27(20-57)71-46/h8-11,23,27-44,46-48,56-58,60-68H,12-22,24H2,1-7H3 |

InChI Key |

SYXUBXTYGFJFEH-XKAKYSBSSA-N |

SMILES |

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Canonical SMILES |

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

avenacin A 1 avenacin A-1 |

Origin of Product |

United States |

Biosynthesis of Avenacin A 1

Precursor Pathways and Initial Cyclization

The formation of the basic triterpene skeleton of Avenacin A-1 originates from the isoprenoid pathway, a fundamental route in plant metabolism responsible for producing a vast array of compounds.

Derivation from Isoprenoid Pathway via 2,3-Oxidosqualene (B107256)

Like other triterpenoids and sterols, the biosynthesis of Avenacin A-1 begins with the mevalonic acid (MVA) pathway, which produces isoprenoid units. These units are assembled to form squalene (B77637), which is then oxidized by squalene monooxygenase to yield (S)-2,3-oxidosqualene. wikipedia.org This molecule represents a critical branch point in metabolism. nih.govnih.gov From here, pathways diverge towards the synthesis of essential primary metabolites, such as sterols (via cycloartenol (B190886) in plants), or specialized secondary metabolites like triterpenoid (B12794562) saponins (B1172615). nih.govnih.govfuture4200.com The commitment of 2,3-oxidosqualene to either sterol or triterpenoid synthesis is determined by the specific oxidosqualene cyclase (OSC) enzyme that acts upon it. nih.govnih.gov

β-Amyrin as a Key Intermediate and its Metabolism

The first dedicated step in the Avenacin A-1 biosynthetic pathway is the cyclization of 2,3-oxidosqualene into the pentacyclic triterpene, β-amyrin. nih.govnih.gov This reaction establishes the oleanane (B1240867) skeleton that forms the core of Avenacin A-1. β-amyrin itself is not antifungal and must undergo a series of subsequent modifications to become the bioactive avenacin. nih.gov Following its formation, β-amyrin serves as the substrate for a cascade of oxidative reactions that decorate the triterpene scaffold. nih.gov Mutants unable to metabolize β-amyrin accumulate this compound to high levels. nih.gov The initial metabolism of β-amyrin is carried out by the enzyme SAD2, which introduces the first set of modifications to the core structure. nih.govnih.gov

Role of SAD1 (β-amyrin synthase, AsbAS1) in the First Committed Step

The enzyme responsible for catalyzing the cyclization of 2,3-oxidosqualene to β-amyrin is β-amyrin synthase, encoded by the SAD1 gene (also known as AsbAS1). nih.govresearchgate.netnih.gov This reaction is the first committed step that channels metabolic flux from the general isoprenoid pathway specifically toward avenacin biosynthesis. nih.govnih.gov The SAD1 enzyme is a type of oxidosqualene cyclase. nih.gov Oat mutants with a non-functional SAD1 gene (sad1 mutants) are unable to produce any avenacins, demonstrating the essential role of this enzyme at the entry point of the pathway. pnas.org Interestingly, phylogenetic analysis suggests that the oat AsbAS1 gene evolved from a cycloartenol synthase-like gene, the enzyme responsible for the first step in sterol synthesis, through duplication and neofunctionalization. nih.gov

Core Biosynthetic Pathway Genes and Enzymes (SAD Loci)

The genes encoding the enzymes for avenacin biosynthesis are notably organized into a metabolic gene cluster in the oat genome. nih.govnih.gov This clustering facilitates the co-regulation and inheritance of the pathway.

SAD2 (CYP51H10, Cytochrome P450) and Further Triterpene Modification

After the formation of the β-amyrin backbone by SAD1, the next series of modifications are initiated by the enzyme encoded by the SAD2 gene. nih.gov SAD2 is a multifunctional cytochrome P450 monooxygenase, specifically identified as AsCYP51H10. nih.govresearchgate.netnih.gov This enzyme is unique because, unlike most members of the highly conserved CYP51 family which are sterol 14α-demethylases, SAD2 has evolved a new function in triterpene modification. nih.govnih.gov

Using β-amyrin as its substrate, SAD2 catalyzes multiple oxidation reactions on the triterpene scaffold. nih.gov Experimental evidence from transient expression systems shows that AsCYP51H10 performs both a hydroxylation at the C-16 position and an epoxidation across the C12-C13 bond of the C and D rings. nih.govresearchgate.netpnas.org Molecular modeling suggests that the C-16 hydroxylation likely occurs before the C12,13 epoxidation. nih.gov Oat mutants deficient in SAD2 (sad2 mutants) accumulate β-amyrin, confirming that SAD2 is responsible for the subsequent steps in the pathway. nih.govnih.gov

SAD6 and CYP94D65 in Oxidative Steps

Further oxidative decorations of the avenacin scaffold are carried out by additional cytochrome P450 enzymes. The enzyme encoded by the SAD6 locus, identified as CYP72A475, is responsible for oxidizing the triterpene scaffold at the C-21 position. researchgate.net Another key oxidative step is catalyzed by CYP94D65, which adds a hydroxyl group at the C-23 position of the β-amyrin scaffold. nih.govresearchgate.net The functions of these enzymes were confirmed through co-expression studies in Nicotiana benthamiana. Co-expression of CYP94D65 with SAD1 resulted in the production of 23-hydroxy-β-amyrin. nih.gov These hydroxylation events are critical for the final structure and biological activity of Avenacin A-1.

Data Tables

Table 1: Key Enzymes in the Early

| Gene Locus | Enzyme Name | Enzyme Class | Substrate | Product(s) | Function in Pathway |

| SAD1 | AsbAS1 (β-amyrin synthase) | Oxidosqualene Cyclase | 2,3-Oxidosqualene | β-Amyrin | First committed step; cyclization to form the triterpene core. nih.govnih.gov |

| SAD2 | AsCYP51H10 | Cytochrome P450 Monooxygenase | β-Amyrin | 12,13β-epoxy-16β-hydroxy-β-amyrin | Multifunctional oxidation of the β-amyrin scaffold. nih.govresearchgate.net |

| SAD6 | CYP72A475 | Cytochrome P450 Monooxygenase | Modified β-amyrin intermediate | C-21 hydroxylated intermediate | Oxidation at the C-21 position of the triterpene scaffold. researchgate.net |

| N/A | CYP94D65 | Cytochrome P450 Monooxygenase | β-Amyrin or early intermediate | 23-hydroxy-β-amyrin | Oxidation at the C-23 position of the triterpene scaffold. nih.govresearchgate.net |

Acylation Steps: SAD7 (AsSCPL1, Serine Carboxypeptidase-like Acyltransferase)

A critical step in the biosynthesis of avenacin A-1 is the acylation at the C-21 position of the triterpene scaffold. researchgate.netresearchgate.net This reaction is catalyzed by the enzyme SAD7, also known as AsSCPL1, which is a serine carboxypeptidase-like (SCPL) acyltransferase. researchgate.netibcas.ac.cn Unlike many other acyltransferases that use Coenzyme A-thioesters as acyl donors, SAD7 utilizes an activated acyl-glucose donor. nih.gov Specifically, for the synthesis of avenacin A-1, SAD7 transfers an N-methylanthraniloyl group from N-methylanthraniloyl-β-D-glucopyranose to the des-acyl-avenacin intermediate. researchgate.netnih.govnih.gov Oat mutants lacking a functional SAD7 enzyme accumulate unacylated avenacins, demonstrating the essential role of this enzyme in the final maturation of the molecule. nih.gov The SAD7 enzyme is also capable of transferring a benzoyl group for the synthesis of other avenacin variants, such as A-2 and B-2, indicating some flexibility in its substrate recognition. ibcas.ac.cnnih.gov

Glycosylation Steps: SAD3 (AsTG1, Vacuolar Transglucosidase) and SAD4 (UGT84 Family Glucosyltransferase)

The extensive glycosylation of the avenacin backbone is crucial for its biological activity. Two key enzymes involved in this process are SAD3 and SAD4. nih.govresearchgate.netnih.gov Mutants affecting either the Sad3 or Sad4 loci are deficient in their ability to properly glucosylate the avenacin molecule and accumulate an intermediate known as monodeglucosyl avenacin A-1, which lacks a specific β-1,4–linked D-glucose. nih.govresearchgate.netnih.gov

SAD3, identified as AsTG1, is a highly unusual vacuolar transglucosidase belonging to the glycosyl hydrolase family 1 (GH1). researchgate.netpnas.org It is responsible for adding the final glucose molecule to the growing sugar chain. pnas.org In contrast, SAD4 is a glucosyltransferase from the UGT84 family. researchgate.net While both enzymes are involved in glucosylation, their genetic and functional contexts differ. Sad3 is located within the main avenacin biosynthetic gene cluster, whereas Sad4 is unlinked. nih.govresearchgate.netnih.gov Mutations in sad3 lead to a complete loss of the final glucosylation step, while sad4 mutants show only a partial defect, suggesting SAD4 may have a broader or partially redundant function. nih.govresearchgate.net

Specific Glycosyltransferases: AsAAT1 (Arabinosyltransferase), AsUGT91G16 (UDP-Glucosyltransferase), AsUGT74H5 (SAD10)

The construction of the branched trisaccharide chain on the avenacin A-1 scaffold requires the sequential action of several specific glycosyltransferases.

AsAAT1 (UGT99D1) : This enzyme is an arabinosyltransferase that initiates the glycosylation process by adding an L-arabinose sugar to the C-3 position of the triterpenoid backbone. researchgate.netpnas.org

AsUGT91G16 : Following the initial arabinosylation, AsUGT91G16, a cytosolic UDP-dependent glycosyltransferase (UGT), adds a glucose molecule to the arabinose. researchgate.netpnas.org This enzyme is a classical GT1 family UGT. pnas.org

AsUGT74H5 (SAD10) : This enzyme plays a crucial, albeit indirect, role in the glycosylation of the final molecule. researchgate.netnih.gov Its primary function is to glucosylate the N-methylanthranilic acid moiety, creating the N-methylanthraniloyl-O-glucose donor substrate. researchgate.netnih.govnih.gov This activated acyl donor is then used by the SAD7 acyltransferase in the vacuole. researchgate.netnih.gov Therefore, SAD10 is essential for preparing the acyl group for its attachment to the avenacin scaffold.

N-methyl Anthranilate Formation: SAD9 (AsMT1, Methyltransferase) and SAD10 (AsUGT74H5)

The distinctive N-methylanthranilate acyl group of avenacin A-1 is synthesized in a two-step process in the cytoplasm involving the enzymes SAD9 and SAD10. researchgate.netnih.gov

Methylation by SAD9 (AsMT1) : The pathway begins with anthranilic acid, a product of the shikimate pathway. researchgate.netnih.gov The enzyme SAD9, an anthranilate N-methyltransferase, catalyzes the methylation of anthranilate to produce N-methylanthranilate (NMA). researchgate.netnih.gov

Glucosylation by SAD10 (AsUGT74H5) : The newly formed NMA is then glucosylated by SAD10 (AsUGT74H5). researchgate.netnih.govnih.gov This reaction yields N-methylanthraniloyl-O-glucose (NMA-Glc), which serves as the activated acyl donor for the final acylation step catalyzed by SAD7 in the vacuole. researchgate.netnih.gov

This two-enzyme module (SAD9 and SAD10) works in concert to prepare the specific acyl group required for the synthesis of the major avenacin, A-1. nih.gov

Role of PAL2 (Phenylalanine Ammonia (B1221849) Lyase) in Precursor Supply

Phenylalanine ammonia lyase (PAL) is a crucial enzyme that links primary and secondary metabolism in plants. nih.govmdpi.commdpi.com It catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. nih.govwikipedia.org This is the first committed step in the phenylpropanoid pathway, which generates a vast array of secondary metabolites, including flavonoids and lignin. mdpi.comwikipedia.org While PAL's direct product, cinnamic acid, is not an immediate precursor to the N-methylanthranilate moiety of avenacin A-1, the enzyme plays a vital role in the broader metabolic network that supplies precursors. The synthesis of anthranilate itself originates from the shikimate pathway, which also provides the phenylalanine used by PAL. Therefore, PAL activity is an integral part of the metabolic context from which the building blocks for avenacin A-1 are derived.

Subcellular Localization of Biosynthetic Processes

The biosynthesis of avenacin A-1 is a spatially organized process, with different stages occurring in distinct subcellular compartments. pnas.org The initial steps, including the formation of the triterpene backbone and early modifications, are generally associated with the endoplasmic reticulum and the cytosol. pnas.org

Specifically, the formation of N-methyl anthranilate by SAD9 (AsMT1) and its subsequent glucosylation by SAD10 (AsUGT74H5) occur in the cytoplasm. researchgate.netresearchgate.net The initial glycosylation steps catalyzed by AsAAT1 and the cytosolic UGT, AsUGT91G16, also take place in the cytosol. researchgate.netpnas.org

In contrast, the final steps of the pathway are localized to the vacuole. pnas.org The N-methylanthraniloyl-O-glucose donor is transported from the cytoplasm into the vacuole. researchgate.netresearchgate.netnih.gov Inside the vacuole, the final acylation is carried out by the vacuolar-localized SAD7 (AsSCPL1) acyltransferase. researchgate.netnih.govpnas.org Furthermore, the final glucosylation step, catalyzed by the vacuolar transglucosidase SAD3 (AsTG1), also occurs in this compartment. pnas.org The final product, avenacin A-1, accumulates in the vacuoles of the root epidermal cells. nih.gov

Organization and Evolution of Biosynthetic Genes

A remarkable feature of the avenacin pathway is that the majority of its biosynthetic genes are physically clustered together in the oat genome. nih.govnih.govpnas.org This "operon-like" gene cluster is a rare phenomenon in plants for genes that are not sequence-related but contribute to a single metabolic pathway. nih.govpnas.org The complete avenacin cluster contains 12 genes. nih.govresearchgate.net This clustering includes genes for distinct enzymatic steps such as triterpene synthesis (e.g., Sad1), oxidation, glycosylation, and acylation. nih.gov

The genes within the cluster appear to be arranged in an approximately co-linear fashion, where their position along the chromosome roughly reflects the order of the biosynthetic steps. nih.govjic.ac.uk This organization is thought to facilitate the co-regulation of gene expression, ensuring all necessary enzymes are produced together. pnas.org The cluster is located in a subtelomeric region of the chromosome, a dynamic area of the genome that may facilitate rapid evolution. jic.ac.uk

Evolutionary analysis suggests that the avenacin gene cluster formed after the divergence of oats from other cereals like wheat, indicating it is a relatively recent evolutionary innovation that provides a specific defensive advantage to oats. nih.govjic.ac.uk The formation of the cluster likely involved the assembly of genes from different origins into a single locus, providing a strong selective advantage by enabling the coordinated inheritance and regulation of the entire pathway for this protective compound. nih.gov

Data Tables

Table 1: Key Enzymes in the

| Enzyme (SAD Locus) | Gene Name | Enzyme Class | Function in Avenacin A-1 Pathway |

| SAD7 | AsSCPL1 | Serine Carboxypeptidase-like Acyltransferase | Catalyzes the final acylation of the triterpene at C-21 using N-methylanthraniloyl-O-glucose. researchgate.netibcas.ac.cnnih.gov |

| SAD3 | AsTG1 | Vacuolar Transglucosidase (GH1 Family) | Adds the final β-1,4-linked D-glucose to the trisaccharide chain in the vacuole. nih.govpnas.org |

| SAD4 | UGT84 Family | Glucosyltransferase | Contributes to the glucosylation of the avenacin intermediate. researchgate.netnih.govresearchgate.net |

| N/A | AsAAT1 | Arabinosyltransferase (UGT99D1) | Initiates glycosylation by adding L-arabinose to the triterpene backbone. researchgate.netpnas.org |

| N/A | AsUGT91G16 | UDP-Glucosyltransferase | Adds a glucose molecule to the arabinose moiety in the cytosol. researchgate.netpnas.org |

| SAD10 | AsUGT74H5 | Glucosyltransferase | Activates N-methylanthranilic acid by glucosylation in the cytoplasm to form the acyl donor for SAD7. researchgate.netnih.govnih.gov |

| SAD9 | AsMT1 | Methyltransferase | Methylates anthranilic acid to form N-methylanthranilic acid in the cytoplasm. researchgate.netnih.gov |

| N/A | PAL2 | Phenylalanine Ammonia Lyase | Contributes to the supply of precursors from primary metabolism for the synthesis of pathway components. nih.govwikipedia.org |

Metabolic Gene Clustering (Operon-like Gene Clusters)

The biosynthesis of Avenacin A-1 is predominantly controlled by a set of genes physically linked in the oat genome, forming an operon-like metabolic gene cluster. nih.govresearchgate.net This organization is significant because, unlike in microbes, it is a relatively rare phenomenon in plants, where genes for a single metabolic pathway are typically scattered throughout the genome. nih.govpnas.orgnih.gov The clustering of these genes is believed to facilitate their co-inheritance and co-regulation, ensuring the complete pathway is passed down through generations and expressed in a coordinated manner. nih.govjic.ac.uk

Research has revealed a complete 12-gene cluster responsible for avenacin synthesis in diploid oat, Avena strigosa. jic.ac.ukresearchgate.net These genes are arranged sequentially along a subtelomeric region of a chromosome, and their order is roughly colinear with the steps in the biosynthetic pathway. jic.ac.ukresearchgate.net The cluster contains genes encoding the core enzymes that build the avenacin molecule, from the initial triterpene scaffold to the final acylation step.

The synthesis begins with the cyclization of 2,3-oxidosqualene to β-amyrin, a reaction catalyzed by β-amyrin synthase, which is encoded by the AsbAS1 (Sad1) gene. pnas.orgresearchgate.net This is considered the first committed step in the pathway. pnas.org Following this, a series of modifications are carried out by enzymes encoded by other genes within the cluster. For instance, the cytochrome P450 monooxygenase encoded by Sad2 modifies the β-amyrin scaffold. researchgate.netcabidigitallibrary.org

A particularly well-characterized segment of the cluster is a "module" of three adjacent genes—Sad9, Sad10, and Sad7—that work together to perform the final acylation of the avenacin backbone. nih.govresearchgate.net

Sad9 encodes an anthranilate N-methyltransferase (MT1) that produces N-methyl anthranilate. nih.gov

Sad10 encodes a glucosyltransferase (UGT74H5) that activates the N-methyl anthranilate by attaching a glucose molecule, forming the acyl donor substrate. nih.govnih.gov

Sad7 encodes a serine carboxypeptidase-like (SCPL) acyltransferase that transfers the N-methyl anthraniloyl group from the glucose donor onto the des-acyl avenacin precursor to form Avenacin A-1. nih.govresearchgate.netnih.gov

This coordinated action highlights the efficiency of the gene cluster organization. The entire pathway has been successfully reconstituted in the model plant Nicotiana benthamiana by expressing the 12 clustered genes, confirming their collective role in Avenacin A-1 production. jic.ac.ukresearchgate.net

Table 1: Key Genes in the Avenacin A-1 Biosynthetic Cluster

| Gene Name (Locus) | Encoded Enzyme | Function in Pathway | Reference(s) |

|---|---|---|---|

| AsbAS1 (Sad1) | β-amyrin synthase | Catalyzes the first committed step: cyclization of 2,3-oxidosqualene to β-amyrin. | pnas.orgresearchgate.netnih.gov |

| Sad2 | Cytochrome P450 (CYP51H10) | Oxidizes the β-amyrin scaffold through epoxidation and hydroxylation. | researchgate.netcabidigitallibrary.orgresearchgate.net |

| Sad6 | Cytochrome P450 (CYP72A475) | Oxidizes the scaffold at the C-16 position. | researchgate.net |

| Sad7 | Serine carboxypeptidase-like acyltransferase (SCPL1) | Transfers the N-methyl anthraniloyl group to the triterpene backbone, forming Avenacin A-1. | nih.govresearchgate.netresearchgate.net |

| Sad9 | Anthranilate N-methyltransferase (MT1) | Methylates anthranilate to form N-methyl anthranilate. | nih.govresearchgate.net |

| Sad10 | Glucosyltransferase (UGT74H5) | Glucosylates N-methyl anthranilate to create the activated acyl donor for Sad7. | nih.govresearchgate.netresearchgate.netnih.gov |

| AsAAT1 | Arabinosyltransferase | Glycosylates the triterpene scaffold at the C-3 position with arabinose. | researchgate.netpnas.org |

| AsUGT91G16 | Glucosyltransferase | Adds a glucose molecule during the sequential glycosylation at the C-3 position. | researchgate.netpnas.org |

| AsTG1 | Transglucosidase (GH1 family) | Adds the final glucose to the sugar chain in the vacuole. | researchgate.netpnas.org |

Evolutionary Origins of Gene Clusters: Gene Duplication and Neofunctionalization

The avenacin gene cluster is a compelling case study in the evolution of metabolic diversity in plants. pnas.orgnih.gov Evidence indicates that the cluster arose de novo within the Avena lineage after its divergence from other cereal grasses like wheat and rice. pnas.orgjic.ac.uk This evolutionary innovation was not the result of horizontal gene transfer from microbes, a common origin for clustered genes in other organisms. nih.govnih.gov Instead, it was assembled through domestic plant evolutionary mechanisms, primarily gene duplication and neofunctionalization. researchgate.netnih.govuea.ac.uk

This process involves the duplication of an ancestral gene, after which one copy retains the original function while the other is free to mutate and evolve a new, or "neo," function. nih.gov Over evolutionary time, genes with roles in a common adaptive pathway were recruited and relocated from different parts of the genome into a physically linked cluster. jic.ac.uk

Key examples of neofunctionalization within the avenacin cluster include:

AsbAS1 (Sad1) : The gene for the first enzyme in the pathway, β-amyrin synthase, evolved through the duplication and subsequent divergence of a cycloartenol synthase-like gene. pnas.orgnih.gov Cycloartenol synthase is an essential enzyme in the biosynthesis of primary metabolites like phytosterols, and its ancestral gene is present in all plants. pnas.orgnih.gov The duplicated gene in oat evolved a new function to produce β-amyrin, the precursor for the specialized metabolite avenacin. pnas.orgnih.gov

Sad2 : This gene, encoding a cytochrome P450, evolved from the duplication of a highly conserved P450 gene family member involved in sterol biosynthesis. cabidigitallibrary.org While the ancestral gene retained its essential role, the duplicated copy diverged to acquire a new function in modifying the β-amyrin scaffold for avenacin synthesis. cabidigitallibrary.org

The assembly of these functionally distinct genes into a cluster likely provided a significant selective advantage, ensuring the complete set of genes for this protective pathway was inherited together. jic.ac.uk This prevents the incomplete inheritance of pathway genes, which could lead to the accumulation of potentially toxic intermediate compounds. eurekalert.org

Non-clustered Auxiliary Enzymes Supporting Biosynthesis

While the core of the Avenacin A-1 biosynthetic pathway is encoded by the gene cluster, at least one crucial auxiliary enzyme is encoded by a gene located elsewhere in the oat genome. researchgate.netnih.gov The existence of such unlinked genes demonstrates that not all components of a metabolic pathway are necessarily gathered into a single genomic locus.

A key non-clustered gene is Sad4 , which encodes the glycosyltransferase UGT84C2 . researchgate.net This enzyme plays a supporting role in the acylation step of avenacin synthesis. Like the clustered Sad10 enzyme, Sad4 can glucosylate N-methyl anthranilic acid, preparing it as an activated acyl donor for the Sad7 acyltransferase. researchgate.net

The Sad4 locus was identified through genetic studies of sad4 mutants, which accumulate an incompletely glucosylated form of Avenacin A-1 and exhibit defects in root development. nih.gov The discovery that a non-clustered enzyme contributes to a pathway primarily governed by a gene cluster highlights the complexity of metabolic networks and their genomic architecture. It suggests an evolutionary path where core functions are consolidated in a cluster for robust inheritance and co-regulation, while other contributing functions can be integrated from different genomic locations. researchgate.netnih.gov

Molecular Mechanisms of Action

Interaction with Fungal Membrane Sterols (e.g., Ergosterol)

The initial and critical step in the antifungal action of Avenacin A-1 is its interaction with sterols embedded within the fungal plasma membrane. nih.gov In fungi, the predominant sterol is ergosterol (B1671047), which is essential for maintaining membrane fluidity, structure, and the function of membrane-bound proteins. mdpi.comnih.gov Avenacin A-1, like other saponins (B1172615), has a high affinity for these membrane sterols. nih.govresearchgate.net

The mechanism is believed to involve the formation of micelle-like aggregations or complexes between the Avenacin A-1 molecules and ergosterol. researchgate.net This interaction is highly dependent on the presence of sterols in the target membrane. Studies using model lipid bilayers have confirmed that cholesterol, a structurally similar sterol, is required for Avenacin A-1 to exert its membrane-disrupting effects. nih.govmanchester.ac.uk This sterol-dependent binding sequesters ergosterol, disrupting its normal distribution and function within the membrane, which is the precursor to the loss of membrane integrity. The resistance of oats to certain root-infecting fungi, such as Gaeumannomyces graminis var. tritici, has been directly linked to the presence of these triterpenoid (B12794562) avenacin saponins in the roots. nih.gov

Membrane Permeabilization and Pore Formation

Following the initial binding to membrane sterols, Avenacin A-1 induces profound changes in membrane permeability. The complexation of Avenacin A-1 with ergosterol leads to a reorganization of the lipid bilayer, culminating in the formation of pores or channels. researchgate.netnih.gov This membrane-permeabilizing effect is a hallmark of its antifungal activity.

The process involves the aggregation of Avenacin-sterol complexes, which creates physical defects in the membrane. These pores disrupt the selective permeability of the fungal membrane, allowing for the uncontrolled leakage of essential ions and small molecules from the cytoplasm and the influx of external substances, leading to a loss of cellular homeostasis and eventual lysis. researchgate.net The formation of these pores is a direct consequence of the molecular geometry of the Avenacin-sterol complex and its unfavorable interaction with the surrounding phospholipid bilayer.

Effects on Membrane Integrity and Fluidity

Research using fluorescence recovery after photobleaching (FRAP) on planar lipid bilayers has provided insights into the effects on membrane dynamics. These studies revealed that Avenacin A-1 causes a significant reduction in the lateral diffusion of both phospholipid and sterol probes within cholesterol-containing membranes. nih.gov This decrease in lateral diffusion suggests a reduction in membrane fluidity, indicating that the presence of Avenacin A-1 creates domains within the membrane that are more rigid or ordered, likely corresponding to the Avenacin-sterol aggregates. nih.gov This alteration of the membrane's physical state impairs the function of integral membrane proteins that rely on a specific lipid environment and fluidity to operate correctly.

Importance of Trisaccharide Moiety for Antifungal Activity

The chemical structure of Avenacin A-1 is crucial to its biological function, with the branched trisaccharide moiety attached to the triterpene backbone being indispensable for its antifungal properties. researchgate.netpnas.org This sugar chain consists of one L-arabinose molecule and two D-glucose molecules. pnas.orgnih.gov

Experimental studies have unequivocally demonstrated that the integrity of this sugar chain is essential for membrane permeabilization. When the trisaccharide moiety is enzymatically cleaved, the resulting derivatives show a dramatic loss of activity. The complete removal of even a single glucose residue is sufficient to abolish the compound's ability to permeabilize membranes. nih.gov This highlights that the trisaccharide is not merely a passive component but is actively involved in the interaction with the membrane, likely mediating the recognition or the physical process of pore formation after sterol binding. nih.govnih.gov The biosynthesis of this specific sugar chain is a complex, multi-step process involving several specialized enzymes, underscoring its evolutionary importance for oat defense. pnas.org

| Compound | Sugar Residues | Permeabilizing Activity | Reference |

|---|---|---|---|

| Avenacin A-1 (Native) | Intact Trisaccharide | Active | nih.gov |

| Monodeglucosyl Avenacin A-1 | Two sugars remaining | Completely Abolished | nih.gov |

| Bis-deglucosyl Avenacin A-1 | One sugar remaining | Completely Abolished | nih.gov |

| Aglycone Derivative | No sugar residues | Completely Abolished | nih.gov |

Role of Acyl Group in Biological Activity

In addition to the trisaccharide chain, the acyl group attached to the triterpene scaffold of Avenacin A-1 plays a significant role in its biological activity. Avenacin A-1 is specifically acylated at the C-21 position with N-methylanthranilate. researchgate.netnih.gov This acylation is a critical step in the biosynthesis of the mature, active compound and is catalyzed by a specific serine carboxypeptidase-like acyltransferase. nih.gov

While the trisaccharide is essential for the fundamental mechanism of membrane permeabilization, the nature of the acyl group appears to modulate the potency and specificity of the antifungal action. The acylation process, which combines chemical groups from different biochemical pathways, provides versatility and enhances the defensive capabilities of the oat plant against soil-borne fungi. nih.gov The presence of different acyl groups on the avenacin scaffold, such as the benzoic acid found in Avenacin A-2, results in a family of related compounds with potentially distinct biological profiles. nih.gov The synthesis of the N-methylanthranilate group itself involves a multi-step pathway, indicating its specialized function in the context of plant defense. nih.gov

| Avenacin | Acyl Group at C-21 | Reference |

|---|---|---|

| Avenacin A-1 | N-methylanthranilate | researchgate.netnih.gov |

| Avenacin B-1 | N-methylanthranilate | researchgate.netnih.gov |

| Avenacin A-2 | Benzoic Acid | researchgate.netnih.gov |

| Avenacin B-2 | Benzoic Acid | researchgate.netnih.gov |

Role in Plant Immunity and Host Pathogen Interactions

Avenacin A-1 as a Preformed Chemical Barrier (Phytoanticipin)

Avenacin A-1 is classified as a phytoanticipin, a preformed antimicrobial compound that is present in healthy plant tissues prior to any pathogen attack. pnas.orgnih.gov This contrasts with phytoalexins, which are synthesized by the plant only in response to infection or stress. pnas.org The constitutive production of Avenacin A-1 provides oats with a ready-made chemical shield against invading soil-borne fungi. pnas.orgnih.gov

This defense compound is not uniformly distributed throughout the plant but is highly localized. nih.gov Avenacin A-1, which is strongly fluorescent under UV light, is specifically accumulated in the vacuoles of the epidermal cells of oat roots, particularly in the root tips. nih.govresearchgate.netnih.gov This strategic placement ensures that the compound forms a primary barrier at the main point of entry for many soil pathogens, effectively protecting the root system from infection. nih.govnih.govpnas.org The synthesis of Avenacin A-1 is also tightly regulated and primarily occurs in these same root epidermal cells. nih.gov

The antifungal activity of Avenacin A-1 is attributed to its ability to interact with sterols in fungal membranes, leading to pore formation and disruption of membrane integrity. mdpi.com This mechanism makes it a potent inhibitor of fungal growth. nih.govmdpi.com The presence of this preformed barrier is a key evolutionary advantage for oats, a cereal that, unlike many other grasses, produces these protective saponins (B1172615). producer.comnih.gov

Contribution to Broad-Spectrum Disease Resistance in Oats

Avenacin A-1 provides oats with resistance against a wide array of fungal pathogens. pnas.orgnih.govnih.gov Its antimicrobial properties are not limited to a single species but extend to a broad spectrum of soil-borne fungi. researchgate.net This makes it a crucial component of the innate immunity of oats. researchgate.net The family of avenacins, with Avenacin A-1 being the most abundant and toxic, acts as a general defense mechanism. researchgate.net

Research has demonstrated the inhibitory effects of oat root extracts containing avenacins on various fungal species. Bioassays have shown that these extracts create inhibition zones against a range of cereal pathogens. researchgate.nettubitak.gov.tr This broad-spectrum activity underscores the importance of avenacins in shaping the microbial community in the rhizosphere around oat roots, favoring the growth of avenacin-resistant fungi while deterring susceptible ones. nih.govnih.gov The ability to fend off numerous potential threats is a significant advantage for the plant's survival and health. producer.comjic.ac.uk

The antifungal efficacy of Avenacin A-1 is linked to its complex chemical structure, particularly the branched trisaccharide chain attached to the triterpene scaffold, which is critical for its biological activity. pnas.org

Saponin-Deficient Mutants (sad mutants) and Compromised Disease Resistance

The critical role of Avenacin A-1 in plant defense has been unequivocally demonstrated through the study of saponin-deficient (sad) mutants of oats. pnas.orgnih.govresearchgate.net These mutants, which are unable to produce avenacins, were identified by screening for the loss of the characteristic blue fluorescence of Avenacin A-1 under UV light. pnas.orgnih.gov

Numerous studies have shown that sad mutants exhibit significantly increased susceptibility to a range of fungal pathogens compared to their wild-type counterparts. pnas.orgresearchgate.netnih.gov This compromised disease resistance is a direct consequence of the absence of the protective avenacin barrier. pnas.orgnih.gov For instance, sad mutants are more vulnerable to infection by the take-all fungus, Gaeumannomyces graminis var. tritici, which normally cannot infect oats. nih.govtubitak.gov.tr They also show increased susceptibility to various Fusarium species. researchgate.netnih.gov

Induction of Other Plant Defense Responses by Avenacin Biosynthesis Intermediates

While Avenacin A-1 itself is a potent antifungal compound, the intermediates of its biosynthetic pathway can also play a role in plant health, though sometimes in a detrimental way if they accumulate. The production of such complex secondary metabolites is tightly regulated, as both the final products and their precursors can have phytotoxic effects. nih.gov

Studies on certain sad mutants, specifically sad3 and sad4, which are defective in the later glycosylation steps of avenacin synthesis, have revealed that the accumulation of incompletely glucosylated avenacin intermediates can be toxic to the plant itself. nih.govresearchgate.net These mutants exhibit stunted root growth and defects in membrane trafficking in the root epidermis. nih.govresearchgate.net This suggests that the proper and complete synthesis of Avenacin A-1 is crucial not only for defense against pathogens but also for avoiding self-toxicity. pnas.orgnih.gov

Specific Host-Pathogen Interaction Models

The role of Avenacin A-1 is particularly well-illustrated in the interactions between oats and specific fungal pathogens.

The interaction between oats and Gaeumannomyces graminis, the causal agent of take-all disease in wheat and barley, is a classic example of the protective power of Avenacin A-1. pnas.orgproducer.comnih.gov Oats are generally resistant to the wheat-infecting strain, G. graminis var. tritici, and this resistance is largely attributed to the presence of avenacins in their roots. pnas.orgnih.govtriyambak.org G. graminis var. tritici is extremely sensitive to Avenacin A-1. triyambak.org

Conversely, there is a specialized variant of the fungus, G. graminis var. avenae, that can successfully infect oats. nih.govapsnet.org This pathogen has evolved a detoxification mechanism: it produces an enzyme called avenacinase, which can degrade Avenacin A-1 by removing specific sugar molecules from its structure, thereby neutralizing its antifungal activity. nih.govnih.govapsnet.org The ability to produce this enzyme is essential for the pathogenicity of G. graminis var. avenae on oats. nih.govoup.com

The importance of Avenacin A-1 in this interaction is further highlighted by the fact that oat species that naturally lack avenacins, as well as the experimentally created sad mutants, are susceptible to infection by the normally non-pathogenic G. graminis var. tritici. nih.govtubitak.gov.tr

Avenacin A-1 also plays a significant role in the resistance of oats to various species of the genus Fusarium, which can cause diseases like Fusarium Head Blight and root rot. nih.govmdpi.com Bioassays have demonstrated that oat root extracts containing avenacins inhibit the growth of several Fusarium species, including F. culmorum, F. nivale, F. oxysporum, and F. poae. researchgate.nettubitak.gov.tr

Consistent with these findings, saponin-deficient (sad) oat mutants show increased susceptibility to infection by F. culmorum and F. avenaceum. researchgate.netnih.gov However, similar to the Gaeumannomyces interaction, some pathogenic Fusarium species have also developed mechanisms to overcome this chemical defense. For example, Fusarium avenaceum has been shown to be capable of detoxifying Avenacin A-1, which likely contributes to its ability to colonize oat roots. nih.gov This co-evolutionary arms race, where the plant produces a defense compound and the pathogen evolves a means to detoxify it, is a common theme in plant-pathogen interactions.

Interactive Data Tables

Table 1: Susceptibility of Various Fungal Species to Oat Root Extract Containing Avenacins

| Fungal Species | Inhibition by Oat Root Extract | Reference |

| Culvularia sp. | Yes | researchgate.nettubitak.gov.tr |

| Drechslera victoriae | Yes | researchgate.nettubitak.gov.tr |

| Rhizoctonia solani | Yes | researchgate.nettubitak.gov.tr |

| Pythium ultimum | No | researchgate.nettubitak.gov.tr |

| Fusarium culmorum | Yes | researchgate.nettubitak.gov.tr |

| Fusarium nivale | Yes | researchgate.nettubitak.gov.tr |

| Fusarium oxysporum | Yes | researchgate.nettubitak.gov.tr |

| Fusarium poae | Yes | researchgate.nettubitak.gov.tr |

Table 2: Disease Susceptibility of Wild-Type vs. Saponin-Deficient (sad) Mutant Oats

| Pathogen | Wild-Type Oats | sad Mutant Oats | Reference |

| Gaeumannomyces graminis var. tritici | Resistant | Susceptible | nih.govtubitak.gov.tr |

| Gaeumannomyces graminis var. avenae | Susceptible | More Susceptible | nih.gov |

| Fusarium culmorum | Resistant | More Susceptible | nih.gov |

| Fusarium avenaceum | Resistant | More Susceptible | researchgate.netnih.gov |

Oat - Pythium ultimum (Differential Sensitivity and Lack of Membrane Sterols)

The interaction between oats (Avena spp.) and the oomycete Pythium ultimum highlights a notable exception to the broad antifungal activity of avenacins. researchgate.nettubitak.gov.tr In bioassays assessing the antimicrobial effects of oat root extracts, P. ultimum consistently demonstrates a lack of sensitivity. researchgate.nettubitak.gov.trtubitak.gov.tr While other soil-borne fungi show clear zones of growth inhibition when exposed to these extracts, P. ultimum is unaffected. researchgate.nettubitak.gov.trtubitak.gov.tr

This differential sensitivity is primarily linked to the unique biochemistry of oomycetes. The antifungal action of saponins like Avenacin A-1 typically relies on their interaction with sterols, essential components of most fungal plasma membranes. nih.gov This interaction disrupts membrane integrity, leading to cell lysis. researchgate.net However, oomycetes, including species of Pythium, are generally characterized by their inability to synthesize sterols and the absence of these molecules in their cell membranes. This fundamental difference in membrane composition renders them intrinsically resistant to the membrane-permeabilizing effects of sterol-binding compounds like Avenacin A-1. While oat roots have been observed to attract and lyse zoospores of Pythium species, an effect also linked to avenacins, the vegetative growth of P. ultimum appears insensitive to the compound in laboratory assays. researchgate.netnih.gov

Oat - Rhizoctonia solani

In contrast to P. ultimum, the soil-borne fungus Rhizoctonia solani shows clear sensitivity to Avenacin A-1. researchgate.nettubitak.gov.tr R. solani is a destructive necrotrophic pathogen with a wide host range, causing significant diseases such as damping-off and root rot in numerous crops. nih.govnih.gov In vitro studies have demonstrated that oat root extracts containing Avenacin A-1 effectively inhibit the growth of R. solani. researchgate.nettubitak.gov.trtubitak.gov.tr The presence of Avenacin A-1 in the root epidermis of oats presents a chemical defense barrier against infection by this pathogen. nih.gov The susceptibility of R. solani suggests that, like most fungi, its membranes contain the sterol targets necessary for Avenacin A-1 to exert its disruptive, membrane-permeabilizing effects. researchgate.netnih.gov The constitutive production of this phytoanticipin in oat roots is therefore a key component of the plant's innate immunity against this damaging pathogen. researchgate.net

Oat - Culvularia sp., Drechslera victoriae

Similar to R. solani, both Culvularia sp. and Drechslera victoriae are susceptible to the antifungal properties of avenacins. researchgate.nettubitak.gov.trtubitak.gov.tr Bioassays involving oat root extracts have shown that these fungal species exhibit distinct inhibition zones, indicating that their growth is suppressed by the compounds present in the extract. researchgate.nettubitak.gov.trtubitak.gov.tr

Data Table: In Vitro Sensitivity of Fungal Species to Oat Root Extracts Containing Avenacins

| Fungal Species | Sensitivity to Oat Root Extract | Observed Effect in Bioassay | Reference |

| Pythium ultimum | Insensitive | No inhibition zone | researchgate.nettubitak.gov.trtubitak.gov.tr |

| Rhizoctonia solani | Sensitive | Formation of inhibition zone | researchgate.nettubitak.gov.trtubitak.gov.tr |

| Culvularia sp. | Sensitive | Formation of inhibition zone | researchgate.nettubitak.gov.trtubitak.gov.tr |

| Drechslera victoriae | Sensitive | Formation of inhibition zone | researchgate.nettubitak.gov.trtubitak.gov.tr |

Phytopathogen Counter Defense Mechanisms

Enzymatic Detoxification of Avenacin A-1

The most well-characterized counter-defense strategy is the enzymatic detoxification of Avenacin A-1. This process is mediated by a specific fungal enzyme that targets the sugar portion of the saponin (B1150181), effectively disarming it.

Successful fungal pathogens of oats, such as Gaeumannomyces graminis var. avenae, produce an enzyme known as avenacinase. nih.gov This enzyme is a β-D-glucosidase that specifically catalyzes the hydrolysis of D-glucose molecules from the trisaccharide side chain of Avenacin A-1. apsnet.orgapsnet.org The detoxification process is stepwise, involving the removal of the terminal and then the subsequent glucose residues. By cleaving these sugar moieties, the enzyme converts the highly antifungal Avenacin A-1 into derivatives with significantly reduced toxicity, allowing the fungus to grow in the presence of the saponin. apsnet.orgcapes.gov.br The detoxification of Avenacin A-1 is not exclusive to G. graminis var. avenae and has also been identified in other oat pathogens like Fusarium avenaceum. capes.gov.brnih.gov

Table 1: Enzymatic Action of Avenacinase on Avenacin A-1

| Feature | Description |

|---|---|

| Enzyme Class | β-D-glucosidase. nih.govapsnet.org |

| Substrate | Avenacin A-1 (triterpenoid saponin). nih.gov |

| Catalytic Action | Hydrolysis (cleavage) of β-D-glucose residues from the sugar chain. apsnet.orgapsnet.org |

| Mechanism | Stepwise removal of glucose molecules from the trisaccharide chain attached at the C-3 position of the aglycone. apsnet.org |

| Result | Conversion of fungitoxic Avenacin A-1 to less toxic mono- and bis-deglucosyl derivatives. capes.gov.br |

The production of avenacinase is a critical virulence factor and a primary determinant of host specificity for oat root pathogens. nih.govnih.gov The classic example is the "take-all" fungus, Gaeumannomyces graminis. This species has distinct varieties (varietates) that differ in their host range. G. graminis var. avenae can infect oats because it produces avenacinase, which detoxifies Avenacin A-1. nih.govnih.gov In contrast, G. graminis var. tritici, the causal agent of take-all disease in wheat, does not produce avenacinase and is unable to infect oat roots, which contain the saponin. nih.govnih.gov Experimental work has shown that mutant strains of G. graminis var. avenae lacking a functional avenacinase enzyme lose their ability to infect oats, while their pathogenicity on wheat remains unaffected, providing direct evidence that avenacinase is essential for oat infection. apsnet.org This demonstrates a clear gene-for-metabolite interaction that dictates the host range of the pathogen.

Table 2: Avenacinase Production and Pathogenicity on Oats

| Fungal Species/Variety | Avenacinase Production | Pathogenicity on Oats | Reference |

|---|---|---|---|

| Gaeumannomyces graminis var. avenae | Yes | Pathogenic | nih.govnih.gov |

| Gaeumannomyces graminis var. tritici | No | Non-pathogenic | nih.govnih.gov |

The enzymatic detoxification of saponins (B1172615) is not unique to oat pathogens. A parallel system exists in pathogens of tomato (Solanum lycopersicum), which produces the steroidal glycoalkaloid saponin α-tomatine. Fungi pathogenic on tomato, such as Septoria lycopersici and Fusarium oxysporum f. sp. lycopersici, produce an enzyme called tomatinase to detoxify α-tomatine. nih.govresearchgate.netnih.gov

Avenacinase and tomatinase share remarkable similarities; they are both β-glucosidases, are immunologically cross-reactive, and their predicted amino acid sequences are clearly similar. nih.gov However, they possess critical differences in substrate specificity that directly reflect the host preferences of the fungi producing them. nih.gov Avenacinase efficiently hydrolyzes the triterpenoid (B12794562) saponin Avenacin A-1 but has little to no activity on α-tomatine. Conversely, tomatinase detoxifies the steroidal glycoalkaloid α-tomatine by removing a glucose molecule but is ineffective against Avenacin A-1. nih.govapsnet.org This demonstrates a convergent evolutionary path where different pathogens have adapted closely related enzymes to overcome the specific chemical defenses of their respective host plants.

Table 3: Comparison of Avenacinase and Tomatinase

| Feature | Avenacinase | Tomatinase | Reference |

|---|---|---|---|

| Producing Fungi (Examples) | Gaeumannomyces graminis var. avenae | Septoria lycopersici, Fusarium oxysporum | nih.govnih.gov |

| Host Plant (Example) | Oat (Avena sativa) | Tomato (Solanum lycopersicum) | nih.gov |

| Substrate | Avenacin A-1 (Triterpenoid saponin) | α-Tomatine (Steroidal glycoalkaloid) | nih.govapsnet.org |

| Enzyme Class | β-D-glucosidase | β-D-glucosidase | nih.govresearchgate.net |

| Biochemical Relationship | Similar amino acid sequence, immunologically cross-reactive | Similar amino acid sequence, immunologically cross-reactive | nih.gov |

| Function | Essential for pathogenicity on oats | Required for full virulence on tomato | nih.govnih.gov |

Fungal Tolerance and Resistance to Avenacin A-1

While enzymatic detoxification via avenacinase is a primary counter-defense, studies of fungal communities suggest other mechanisms of tolerance and resistance to Avenacin A-1 exist. Research on fungi colonizing cereal roots has revealed that nearly all fungal isolates from oat roots are resistant to Avenacin A-1, whereas a mix of sensitive and resistant fungi are found on the roots of wheat, a non-saponin-producing cereal. nih.gov The majority of these resistant oat-colonizing fungi were capable of degrading Avenacin A-1, indicating the widespread importance of detoxification. nih.gov

However, a small number of resistant isolates did not degrade the saponin under experimental conditions, suggesting alternative resistance strategies. nih.gov One hypothesized mechanism is the alteration of the fungal cell membrane composition, specifically the sterols. nih.gov Since the primary mode of action for many saponins is to complex with membrane sterols and cause pore formation, changes in the structure or content of these sterols could reduce the binding affinity of Avenacin A-1, thereby conferring tolerance. nih.govnih.gov

Furthermore, different pathogens may employ distinct enzymatic strategies. For example, Stagonospora avenae (syn. Parastagonospora avenae), a pathogen of oat leaves, secretes multiple enzymes to hydrolyze the leaf saponins (avenacosides), which differ from the root saponin Avenacin A-1. apsnet.orgnih.gov This pathogen produces an α-rhamnosidase and two different β-glucosidases to sequentially break down the saponin's sugar chain. apsnet.org This illustrates that even within pathogens of the same host, diverse enzymatic toolkits have evolved to disarm different types of saponins found in various plant tissues.

Table 4: Fungal Tolerance and Resistance Mechanisms to Avenacin A-1

| Mechanism | Description | Fungal Example(s) | Reference |

|---|---|---|---|

| Enzymatic Detoxification | Production of avenacinase to hydrolyze and inactivate Avenacin A-1. | Gaeumannomyces graminis var. avenae, Fusarium avenaceum | nih.govnih.gov |

| Alternative Enzymatic Detoxification | Use of a suite of different glycosidases (e.g., α-rhamnosidase, other β-glucosidases) to degrade host saponins. | Stagonospora avenae (on leaf saponins) | apsnet.orgnih.gov |

| Altered Membrane Composition (Hypothesized) | Modification of membrane sterols to reduce binding sites for saponins, thereby preventing membrane disruption. | Some non-degrading, resistant fungal isolates. | nih.gov |

Ecological and Evolutionary Significance

Allelopathic Potential of Avenacins

Allelopathy refers to the chemical inhibition of one plant by another through the release of compounds into the environment. Oat is recognized for its allelopathic activity, which can suppress the growth of weeds and other competing plants. nih.govresearchgate.net This effect is attributed to the cocktail of chemicals released from oat roots and decaying tissues.

While avenacins are potent antimicrobials, research into the allelopathic effects of oats on other plants has more frequently identified other classes of compounds as the primary agents. Bioassay-guided studies of oat root exudates and shoot extracts have isolated several phenolic compounds with significant phytotoxic activity. nih.govresearchgate.netawsjournal.org For example, root exudates from wild oat (Avena fatua) were found to reduce the root and leaf dry weights of spring wheat, with analysis identifying compounds similar to scopoletin (B1681571) and vanillic acid. nih.gov Another study identified L-tryptophan in oat shoot extracts as an inhibitor of lettuce germination and growth. nih.gov

The following table summarizes key allelochemicals identified in oat tissues and their observed effects.

| Allelochemical Identified | Source | Observed Effect | Target Species |

| Scopoletin-related compound | Avena fatua root exudates | Reduced leaf and root dry weight | Spring Wheat (Triticum aestivum) |

| Vanillic acid-related compound | Avena fatua root exudates | Reduced leaf and root dry weight | Spring Wheat (Triticum aestivum) |

| p-Coumaric acid | Avena fatua rhizosphere soil | Inhibition of seedling growth | Durum Wheat (Triticum durum) |

| Syringaldehyde | Avena fatua rhizosphere soil | Inhibition of seedling growth | Durum Wheat (Triticum durum) |

| Vanillin | Avena fatua rhizosphere soil | Inhibition of seedling growth | Durum Wheat (Triticum durum) |

| L-Tryptophan | Avena sativa shoot extracts | Inhibited germination and growth of roots and hypocotyls | Lettuce (Lactuca sativa) |

Evolutionary Adaptation of Avenacin Synthesis in Avena

The ability of oats to synthesize avenacins is a significant evolutionary adaptation that provides a defense mechanism against soil-borne pathogens. jic.ac.uk This capability is the result of a unique evolutionary history involving gene duplication, divergence, and the assembly of a metabolic gene cluster. pnas.orgnih.govaber.ac.uk

The synthesis of avenacins is not found in other cereals like wheat or rice, indicating that this metabolic pathway evolved after the divergence of Avena from other grasses. nih.govnih.gov The core of this evolution lies in a cluster of genes required for avenacin biosynthesis, which are physically grouped together on an oat chromosome. jic.ac.ukpnas.org This gene clustering is thought to be advantageous as it facilitates the inheritance of the complete metabolic pathway as a single unit. jic.ac.uk

Key evolutionary events in the development of the avenacin pathway include:

Gene Duplication and Neofunctionalization : The first dedicated enzyme in the pathway, β-amyrin synthase (encoded by the AsbAS1 or Sad1 gene), which converts 2,3-oxidosqualene (B107256) to β-amyrin, arose from the duplication and subsequent divergence of a cycloartenol (B190886) synthase-like gene, an enzyme central to primary sterol metabolism in plants. pnas.orgpnas.org This event represented a critical branching point, redirecting a primary metabolite towards the production of a defensive compound.

Formation of a Gene Cluster : The genes for subsequent steps in the pathway, including oxidation, glycosylation, and acylation, are co-located with AsbAS1 in a region of the oat genome that is not conserved in other cereals. pnas.orgnih.govaber.ac.uk This cluster contains genes encoding functionally unrelated enzymes, suggesting it was assembled over time rather than arising from tandem duplications of a single ancestral gene. pnas.orgnih.gov

Adaptive Arrangement : The gene cluster is arranged in a specific order along the chromosome, which may have adaptive significance. The genes for the early steps of the pathway are located closer to the chromosome's end (telomere), while the late-pathway genes are positioned further inward. jic.ac.uk This arrangement could be a mechanism to protect the plant from the harmful effects of accumulating toxic intermediates, which might occur if late-pathway genes were more frequently lost or mutated. jic.ac.uk

The following table lists some of the key characterized genes within the avenacin biosynthetic cluster.

| Gene Name | Encoded Enzyme | Function in Avenacin A-1 Synthesis |

| AsbAS1 / Sad1 | β-amyrin synthase | Catalyzes the first committed step: cyclization of 2,3-oxidosqualene to β-amyrin. pnas.orgpnas.org |

| Sad2 / CYP51H10 | Cytochrome P450 monooxygenase | Performs modifications to the β-amyrin scaffold. pnas.org |

| Sad7 / AsSCPL1 | Serine carboxypeptidase-like acyltransferase | Acylates the triterpene scaffold, a critical step for antifungal activity. nih.gov |

| UGT74H5 | N-methylanthranilic acid O-glucosyltransferase | Synthesizes the activated acyl donor required for the acylation step by Sad7. nih.govnih.gov |

| Sad6 / AsCYP72A475 | Cytochrome P450 monooxygenase | Hydroxylates the C-21 position of the avenacin scaffold, which is necessary for acylation. |

This evolutionary innovation provides Avena species with a potent defense against root diseases, highlighting how plants can evolve novel chemical capabilities to adapt to specific ecological pressures. jic.ac.uk

Advanced Research Methodologies and Future Directions

Genetic Screening and Mutagenesis for Biosynthesis Loci Characterization

Forward genetics has been a cornerstone in dissecting the avenacin biosynthetic pathway. The inherent blue fluorescence of Avenacin A-1 under ultraviolet (UV) light, conferred by its N-methyl anthranilate group, provides a powerful and direct visual marker for screening. pnas.orgnih.gov Researchers have utilized chemical mutagens, such as sodium azide, to create large populations of oat mutants. pnas.org These populations are then screened for individuals with reduced or absent root fluorescence, identifying them as saponin-deficient (sad) mutants. pnas.orgnih.gov

This approach has successfully identified numerous genetic loci essential for avenacin production. pnas.org Through genetic analysis, these mutants have been grouped into different complementation groups, each representing a distinct gene in the pathway. uoa.gr To date, at least nine loci within the core biosynthetic gene cluster, along with several other crucial non-clustered genes, have been defined through this mutant-based strategy. nih.gov The characterization of these sad mutants is fundamental, as they provide the biological material needed to link specific genes to their enzymatic functions and to confirm the role of avenacins in disease resistance. uoa.group.com For instance, mutants that are unable to synthesize avenacins show a marked increase in susceptibility to various fungal pathogens, providing compelling evidence for the compound's defensive role. uoa.group.com

Genomic and Transcriptomic Approaches to Gene Cluster Analysis

Genomic and transcriptomic studies have revealed that the instructions for Avenacin A-1 synthesis are not randomly scattered throughout the oat genome. Instead, they are organized into a physical cluster of contiguous genes, a feature that facilitates co-regulation and co-inheritance. nih.govnih.gov The complete avenacin biosynthetic gene cluster (BGC) in diploid oat (Avena strigosa) contains 12 genes. researchgate.netjic.ac.uk This entire cluster is located in a subtelomeric region of the chromosome, an area known for rapid gene evolution. jic.ac.ukresearchgate.net

A remarkable feature of the avenacin cluster is that the physical order of the genes along the chromosome is largely colinear with the sequence of steps in the biosynthetic pathway. jic.ac.uk The early pathway genes are positioned closer to the chromosome's end (the telomere), while the late pathway genes are found further inward. jic.ac.uk

Transcriptomic analyses, including self-organizing map analysis of gene expression data, have been instrumental in identifying candidate genes involved in the pathway. pnas.org By comparing the expression profiles of genes across different tissues, researchers confirmed that the cluster genes are preferentially expressed in the root tips, the specific site of avenacin synthesis. nih.govresearchgate.net This coordinated, localized expression underscores the tight regulatory control governing the production of this defensive compound. nih.gov The discovery and complete elucidation of this BGC represent a landmark achievement, providing a full genetic blueprint for avenacin synthesis. researchgate.net

Chromatin Decondensation Studies

Investigation into the regulation of the avenacin gene cluster has extended to the level of chromatin architecture. Cytological studies have shown that the expression of the avenacin BGC is associated with cell type-specific chromatin decondensation. nih.govoup.com In the epidermal cells of the root tip, where the avenacin genes are actively transcribed, the chromatin region containing the cluster exists in a more open, decondensed state. nih.govoup.com In contrast, in cell types where the genes are silent, the chromatin remains condensed.

This localized change in chromatin structure is a key epigenetic mechanism for regulating gene expression, making the genetic information in the cluster accessible to the transcriptional machinery only in the specific cells where it is needed. nih.gov This decondensation can be visualized from the scale of the entire cluster down to the level of a single gene. oup.com These findings provide significant insight into how metabolic gene clusters in plants are coordinately regulated. nih.gov

Biochemical Characterization of Enzymes and Metabolic Intermediates

The identification of genes through genetic and genomic methods has enabled the detailed biochemical characterization of the enzymes they encode and the metabolic intermediates they produce. The biosynthesis of Avenacin A-1 is a multi-step process involving a cascade of enzymatic reactions that build upon a triterpenoid (B12794562) scaffold. researchgate.netresearchgate.net

The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to β-amyrin, a reaction catalyzed by β-amyrin synthase (encoded by Sad1). nih.govresearchgate.netnih.gov The β-amyrin scaffold then undergoes a series of oxidative modifications by several cytochrome P450 monooxygenases, including those encoded by Sad2 and Sad6. pnas.orgresearchgate.net This is followed by the sequential addition of sugar molecules (glycosylation) by various glycosyltransferases, such as an arabinosyltransferase (AsAAT1), a cytosolic UDP-dependent glycosyltransferase (AsUGT91G16), and a unique vacuolar transglucosidase (AsTG1, encoded by Sad3). pnas.orgpnas.org

A separate branch of the pathway prepares the acyl group. Anthranilic acid is methylated by a methyltransferase (AsMT1, encoded by Sad9) and then activated by glucosylation via a glucosyltransferase (AsUGT74H5, encoded by Sad10) to form N-methyl anthraniloyl-O-glucose. nih.govresearchgate.net The final step is the acylation of the glycosylated triterpenoid scaffold. This reaction occurs in the vacuole and is catalyzed by a serine carboxypeptidase-like acyltransferase (AsSCPL1, encoded by Sad7), which transfers the N-methyl anthraniloyl group onto the scaffold to produce the final Avenacin A-1 molecule. oup.comresearchgate.netresearchgate.net The characterization of mutants has been vital in this process, as they accumulate specific metabolic intermediates, allowing researchers to pinpoint the function of the disrupted enzyme. For example, sad7 mutants accumulate des-acyl avenacins, confirming the role of the SCPL1 enzyme in the final acylation step. oup.com

Table 1: Key Enzymes in the Avenacin A-1 Biosynthetic Pathway

| Gene Locus | Enzyme Name/Class | Function in Pathway | Reference(s) |

|---|---|---|---|

| Sad1 | β-amyrin synthase (AsbAS1) | Cyclization of 2,3-oxidosqualene to β-amyrin | researchgate.net, nih.gov |

| Sad2 | Cytochrome P450 (AsCYP51H10) | Oxidation/modification of the triterpene scaffold | researchgate.net, pnas.org |

| Sad6 | Cytochrome P450 (AsCYP72A475) | Oxidation of the triterpene scaffold at C-16 | researchgate.net, pnas.org |

| Sad3 | Transglucosidase (AsTG1) | Addition of the final 1,4-linked D-glucose to the sugar chain | pnas.org, pnas.org |

| Sad7 | Serine Carboxypeptidase-Like Acyltransferase (AsSCPL1) | Acylation of the scaffold with N-methyl anthranilate | researchgate.net, oup.com |

| Sad9 | Methyltransferase (AsMT1) | Methylation of anthranilic acid | nih.gov, researchgate.net |

| Sad10 | Glucosyltransferase (AsUGT74H5) | Glucosylation of N-methyl anthranilate to activate it for acylation | nih.gov, researchgate.net |

| AsAAT1 | Arabinosyltransferase | Addition of L-arabinose to the C-3 position of the scaffold | pnas.org |

| AsUGT91G16 | Glucosyltransferase | Addition of a 1,2-linked D-glucose to the arabinose | pnas.org, pnas.org |

In vitro Membrane Interaction Studies

To understand the antifungal mechanism of Avenacin A-1, researchers have studied its interaction with model membranes using biophysical techniques. Studies employing Montal-Mueller planar lipid bilayers have been particularly insightful. nih.govmanchester.ac.uk These experiments demonstrated that Avenacin A-1's ability to permeabilize membranes is critically dependent on the presence of cholesterol (or other sterols) in the bilayer. nih.gov This finding aligns with its role as an antifungal agent, as fungal membranes contain ergosterol (B1671047), a sterol that Avenacin A-1 targets, while plant membranes are typically low in sterols.

Using this system, it was shown that the complete branched trisaccharide sugar chain of Avenacin A-1 is essential for its activity. nih.govnih.gov Derivatives of Avenacin A-1 lacking one or more of these sugar residues completely lost their ability to permeabilize the model membranes. nih.gov

Furthermore, Fluorescence Recovery After Photobleaching (FRAP) was used to measure the effect of Avenacin A-1 on the lateral mobility of lipids and sterols within the bilayer. nih.gov The results showed that Avenacin A-1 causes a significant reduction in the lateral diffusion of a fluorescently labeled cholesterol probe, but not its inactive derivatives. nih.gov This suggests that Avenacin A-1 reorganizes membrane cholesterol, likely as part of the process of forming pores that lead to membrane disruption and fungal cell death. nih.govnih.gov

Elucidation of Regulatory Networks in Avenacin Biosynthesis

The production of Avenacin A-1 is under tight regulatory control, restricted to specific cells (root epidermis) and developmental stages. nih.govpnas.org Research into the regulatory networks has revealed that the expression of the early pathway genes, Sad1 and Sad2, is governed by an ancient developmental program that is conserved across diverse plant species. pnas.orgpnas.org

Analysis of the Sad1 gene promoter identified a specific DNA sequence motif, known as an L1 box. pnas.org This motif is a binding site for a class of transcription factors called class IV homeodomain leucine (B10760876) zipper (HD-ZIP IV) proteins, which are known to be involved in epidermal cell fate and are responsive to lipids or sterols. pnas.orgpnas.org This provides a direct link between the regulation of the avenacin pathway and the developmental control of the root epidermis. pnas.org Furthermore, there is evidence for an inverse transcriptional regulation between the avenacin pathway and the primary sterol biosynthesis pathway, suggesting a mechanism for balancing resources between essential growth functions and defense. nih.gov

Comprehensive Analysis of the Rhizosphere Microbiome (e.g., Metatranscriptomics)

Advanced research methodologies, particularly metatranscriptomics, have been pivotal in elucidating the intricate interactions between the antimicrobial compound Avenacin A-1, produced in oat roots, and the surrounding soil microbial community. Metatranscriptomics, the study of the complete set of RNA transcripts from a community of organisms, provides a snapshot of the active genes and metabolic pathways within the rhizosphere at a given time. This approach has been instrumental in moving beyond simple cataloging of microbial species to understanding the functional dynamics of the rhizosphere microbiome in response to specific plant-produced compounds like Avenacin A-1.

A landmark study in this area utilized comparative metatranscriptomics to analyze the rhizosphere of wild-type oats (Avena strigosa), which produce avenacins, and a mutant oat line (sad1) that is deficient in avenacin production. Current time information in Aroostook County, US.nih.govnih.gov This research offered direct insights into how Avenacin A-1 shapes the composition and activity of the microbial community in its immediate vicinity.

The analysis revealed that the presence of avenacins has a profound and selective impact on the eukaryotic members of the rhizosphere microbiome, while the effect on the prokaryotic community (bacteria and archaea) is less pronounced. Current time information in Aroostook County, US.nih.govnih.gov This strong selective pressure on eukaryotes is likely due to the mode of action of avenacins, which involves interaction with sterols in the cell membrane, a characteristic feature of eukaryotes but generally absent in prokaryotes. Current time information in Aroostook County, US.

Detailed Research Findings:

Metatranscriptomic data has provided a quantitative look at the shifts in microbial populations in the presence and absence of Avenacin A-1. The following tables summarize key findings from comparative analyses of the rhizospheres of wild-type (avenacin-producing) and sad1 mutant (avenacin-deficient) oats.

Table 1: Relative Abundance of Microbial Kingdoms in the Oat Rhizosphere

This table illustrates the significant difference in the relative abundance of major microbial kingdoms between the rhizospheres of wild-type oat and the avenacin-deficient sad1 mutant, as determined by metatranscriptomic analysis.

| Microbial Kingdom | Wild-Type Oat Rhizosphere (%) | sad1 Mutant Rhizosphere (%) |

| Bacteria | 82.9 | 83.5 |

| Archaea | 0.5 | 0.4 |

| Eukaryota | 16.6 | 16.1 |

Data synthesized from Turner et al. (2013). Current time information in Aroostook County, US.nih.gov

Table 2: Composition of the Eukaryotic Community in the Oat Rhizosphere

This table details the changes in the composition of the active eukaryotic community in the rhizosphere of wild-type and sad1 mutant oats. The absence of avenacins in the sad1 mutant leads to a notable increase in the diversity and activity of various eukaryotic groups.

| Eukaryotic Group | Wild-Type Oat Rhizosphere (Relative Abundance) | sad1 Mutant Rhizosphere (Relative Abundance) | Key Observation |

| Fungi | Lower | Higher | The antifungal nature of Avenacin A-1 likely suppresses a broad range of fungal species. |

| Nematodes | Lower | Higher | Avenacins may have a deterrent or toxic effect on certain nematode species. |

| Protozoa | Lower | Higher | The alteration in the microbial food web, potentially due to changes in bacterial and fungal populations, may influence protozoan abundance. |

Interpretive synthesis based on findings from Turner et al. (2013). Current time information in Aroostook County, US.nih.govnih.gov

Table 3: Differentially Expressed Microbial Functions in the Oat Rhizosphere

Metatranscriptomic analysis also sheds light on the functional activities of the microbiome. This table highlights metabolic pathways that are differentially active in the rhizosphere of wild-type versus sad1 mutant oats, suggesting how Avenacin A-1 influences the functional ecology of this environment.

| Metabolic Pathway | Wild-Type Oat Rhizosphere | sad1 Mutant Rhizosphere | Implication |

| Cellulose Degradation | Selected | Selected | A common feature for colonizing cereal roots, independent of avenacin presence. nih.gov |

| Methylotrophy | Selected | Selected | Important for utilizing single-carbon compounds released by the plant, a general trait for rhizosphere competence. nih.gov |

| Fungal-related metabolic processes | Suppressed | Enhanced | Direct consequence of the antifungal activity of Avenacin A-1. |

| Pathways related to stress response in eukaryotes | Lower Activity | Higher Activity | Eukaryotic microbes in the wild-type rhizosphere may expend more energy on stress responses to cope with avenacins. |

Interpretive synthesis based on findings from Turner et al. (2013). nih.gov

Q & A

Q. How should researchers structure supplementary materials to enhance transparency in Avenacin A-1 studies?

- Answer : Organize supplementary files as follows:

- File S1 : Detailed synthesis protocols with hazard assessments.

- File S2 : Raw spectral data (NMR, MS) in open-access formats (e.g., JCAMP-DX).

- File S3 : Scripts for computational analyses (Python/R code).

- Reference each file in the main text using hyperlinks to enable seamless cross-referencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.